N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxyacetophenone with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the hydrazone moiety can be reduced to form corresponding alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a hydroxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole class, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
This structure features a hydrazone linkage, which is often associated with diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, this compound demonstrated promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 1: Inhibitory Activity on Inflammatory Markers
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
This compound | 75% | 80% |
Dexamethasone (Standard) | 76% | 86% |
These results suggest that this compound may be a viable candidate for developing new anti-inflammatory drugs.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies have shown that it exhibits activity against various bacterial strains, including E. coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent.
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have garnered attention in recent research. This compound was tested against various cancer cell lines, showing cytotoxic effects.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
MCF7 | 20 |
A549 | 18 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.
Case Studies and Research Findings
In a notable study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. The study found that compounds with similar structures to this compound exhibited significant anti-inflammatory and anticancer properties, supporting the hypothesis that modifications in the pyrazole structure can lead to enhanced biological activity .
Another study focused on hydrazine-derived ligands highlighted the importance of structural variations in enhancing biological activity. The findings suggested that introducing hydroxyl groups at specific positions could improve the efficacy of pyrazole derivatives against inflammatory diseases .
Properties
Molecular Formula |
C13H14N4O2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-8-6-12(16-14-8)13(19)17-15-9(2)10-4-3-5-11(18)7-10/h3-7,18H,1-2H3,(H,14,16)(H,17,19)/b15-9- |
InChI Key |
YNPKKABXPLOXBA-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)O |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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